molecular formula C16H15N5O2 B12160943 N-(1-methyl-1H-pyrazol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(1-methyl-1H-pyrazol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B12160943
M. Wt: 309.32 g/mol
InChI Key: XPYJYCWQPKVARN-UHFFFAOYSA-N
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Description

N-(1-Methyl-1H-pyrazol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a heterocyclic compound featuring a 1-methylpyrazole moiety linked via an acetamide bridge to a 3-phenyl-substituted pyridazinone ring. The pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) and the pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) are both pharmacologically significant scaffolds known for their roles in enzyme inhibition and receptor modulation .

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

N-(1-methylpyrazol-4-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide

InChI

InChI=1S/C16H15N5O2/c1-20-10-13(9-17-20)18-15(22)11-21-16(23)8-7-14(19-21)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,22)

InChI Key

XPYJYCWQPKVARN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The starting materials might include 1-methyl-1H-pyrazole and 3-phenylpyridazine, which undergo various chemical transformations such as acylation, cyclization, and condensation under controlled conditions. Common reagents used in these reactions include acetic anhydride, catalysts like palladium or copper, and solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Basic Hydrolysis : Treatment with 6N NaOH in ethanol under reflux cleaves the amide bond, producing 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid and 1-methyl-1H-pyrazol-4-amine .

  • Acidic Hydrolysis : Hydrochloric acid (HCl) at elevated temperatures similarly hydrolyzes the amide but may require longer reaction times .

Reaction Conditions Product Yield Source
Acetamide hydrolysis6N NaOH, ethanol, reflux2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid75–85%

Acylation and Amination

The pyridazinone oxygen and pyrazole nitrogen are nucleophilic sites for acylation or alkylation:

  • Acylation : Reaction with acetyl chloride in anhydrous THF introduces acetyl groups at the pyridazinone oxygen .

  • Amination : Alkylation with ethyl bromide in DMF/K₂CO₃ substitutes the pyrazole nitrogen with ethyl groups .

Reaction Reagents Product Yield Source
Pyridazinone acylationAcetyl chloride, THF, Et₃N6-acetoxy-3-phenylpyridazinone derivative60–70%
Pyrazole alkylationEthyl bromide, DMF, K₂CO₃N-ethyl-1-methyl-1H-pyrazol-4-yl derivative80–90%

Oxidation and Reduction

The pyridazinone ring is redox-active:

  • Oxidation : Potassium permanganate (KMnO₄) in acidic medium oxidizes the pyridazinone ring to a pyridazine-dione structure.

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the carbonyl group to a hydroxyl group.

Reaction Conditions Product Yield Source
Pyridazinone oxidationKMnO₄, H₂SO₄, 60°C3-phenylpyridazine-1,6-dione50–60%
Carbonyl reductionNaBH₄, MeOH, r.t.6-hydroxy-3-phenylpyridazine65–75%

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

  • With Phenylhydrazine : Forms pyrazolopyridazinone derivatives via cyclocondensation .

  • With Thiourea : Yields thiazole-fused pyridazinones under microwave irradiation .

Reaction Reagents Product Yield Source
Pyrazolopyridazinone formationPhenylhydrazine, PPA, 70°C3-phenylpyrazolo[1,5-b]pyridazinone55–65%
Thiazole cyclizationThiourea, MW, 100°CThiazolo[4,5-d]pyridazinone derivative70–80%

Electrophilic Substitution

The phenyl ring attached to pyridazinone undergoes electrophilic substitution:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position.

  • Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups.

Reaction Conditions Product Yield Source
Phenyl nitrationHNO₃, H₂SO₄, 0°C3-(4-nitrophenyl)pyridazinone derivative40–50%
Phenyl sulfonationH₂SO₄ (fuming), 50°C3-(4-sulfophenyl)pyridazinone derivative30–40%

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s interactions with enzymes like cyclooxygenase (COX) and acetylcholinesterase (AChE) are critical:

  • COX Inhibition : Binds to COX-2 via hydrogen bonding with Ser530 and hydrophobic interactions .

  • AChE Inhibition : The pyridazinone core interacts with the catalytic triad (His447, Glu334) .

Scientific Research Applications

Structure and Composition

The compound has the following chemical formula:

  • Molecular Formula : C16_{16}H16_{16}N4_{4}O2_{2}
  • Molecular Weight : 284.32 g/mol

The structure consists of a pyrazole ring connected to a pyridazine moiety, which contributes to its biological activity.

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of pyrazolone, including compounds similar to N-(1-methyl-1H-pyrazol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, exhibit significant anti-inflammatory and analgesic activities. A study demonstrated that certain pyrazolone derivatives showed promising results in reducing inflammation without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone .

Case Study: Synthesis and Evaluation

A series of pyrazolone derivatives were synthesized and evaluated for their anti-inflammatory activity. Compounds with specific substituents demonstrated enhanced efficacy, which was attributed to their structural characteristics. For instance, the presence of an acidic center improved anti-inflammatory activity significantly .

Inhibition of Fatty Acid Binding Proteins (FABPs)

Recent studies have focused on the development of inhibitors targeting fatty acid binding proteins (FABPs), which are implicated in various metabolic disorders. The compound has been evaluated as a potential FABP4 inhibitor, showing effective binding affinity through molecular docking studies .

Experimental Findings

In vitro assays confirmed that the synthesized compounds exhibited significant inhibition of FABP4, suggesting their potential role in managing obesity and related metabolic syndromes.

Vasodilatory Activity

Another area of application is the exploration of vasodilatory properties. Compounds derived from pyridazine frameworks have been investigated for their ability to induce vasodilation, which is crucial for treating hypertension .

Research Insights

A study reported that specific pyridazinone-based compounds demonstrated vasodilatory effects in animal models, indicating a potential pathway for developing antihypertensive medications.

Table 1: Summary of Biological Activities

Compound NameActivity TypeObserved EffectsReference
Pyrazolone AAnti-inflammatorySignificant reduction in inflammation
Pyrazolone BAnalgesicPain relief comparable to NSAIDs
FABP InhibitorMetabolic RegulationReduced lipid accumulation
Pyridazinone CVasodilatoryLowered blood pressure

Table 2: Synthesis Methods Overview

Method UsedYield (%)Key StepsReference
Reflux with Acetic Acid85%Cyclization and purification
Hydrolysis followed by Amide formation70%Sequential reactions
Direct condensation90%One-pot synthesis

Mechanism of Action

The mechanism by which N-(1-methyl-1H-pyrazol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide exerts its effects would involve its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies using techniques like molecular docking or spectroscopy would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference
Target Compound Pyridazinone + Pyrazole 3-Phenyl, 1-methylpyrazole Not reported Not detailed -
3-(6-Oxo-3-phenylpyridazin-1-yl)-N-phenethylpropanamide Pyridazinone Phenethyl-propanamide Acetylcholinesterase inhibition Commercial source
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1-yl)acetamide Pyridazinone Dichloro, azepane sulfonyl PRMT5 inhibition Acid chloride coupling
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide (V9) Quinazolinone Ethylamino Analgesic, anti-inflammatory Substituted acetamide
Methyl-N-[2-(6-oxo-3-p-tolylpyridazin-1-yl)-acetamide] Pyridazinone p-Tolyl, methyl ester Not reported One-pot synthesis

Research Findings and Discussion

  • Synthetic Efficiency: and highlight high-yield methods (79% and one-pot synthesis, respectively) for pyridazinone derivatives, suggesting scalable routes for the target compound .
  • Activity Trends: Pyridazinones with electron-withdrawing groups (e.g., chlorine in ) or extended side chains (e.g., phenethyl in ) show enhanced enzyme inhibition, implying that the target’s 3-phenyl group may balance hydrophobicity and steric effects .
  • Heterocyclic Core Influence: Quinazolinones () exhibit analgesic activity, whereas pyridazinones () are associated with enzyme inhibition, underscoring the importance of core selection for target specificity .

Biological Activity

N-(1-methyl-1H-pyrazol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound that has attracted attention due to its potential biological activities. This article focuses on the synthesis, characterization, and biological evaluation of this compound, highlighting its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 1-methyl-1H-pyrazole with a suitable pyridazine derivative. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have demonstrated that compounds containing pyrazole and pyridazine moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines, including HeLa, MCF-7, and HT-29. The mechanism often involves induction of apoptosis and cell cycle arrest in the G2/M phase, which is consistent with the action of known chemotherapeutic agents like colchicine .

Anti-inflammatory Properties

Compounds with a similar structure have also been evaluated for anti-inflammatory effects. Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators. This property makes them potential candidates for treating inflammatory diseases .

Analgesic Effects

The analgesic activity of pyrazole derivatives has been well-documented. Studies indicate that these compounds can modulate pain pathways, providing relief comparable to conventional analgesics. This is particularly relevant in the context of chronic pain management .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, disrupting microtubule formation necessary for mitosis .
  • Induction of Apoptosis : The compound may activate apoptotic pathways through various signaling cascades, leading to programmed cell death in cancer cells .
  • Modulation of Inflammatory Pathways : By inhibiting COX enzymes, these compounds can decrease the synthesis of prostaglandins, thereby alleviating inflammation and associated pain .

Case Studies

A comparative analysis was conducted on several pyrazole derivatives, including this compound. The following table summarizes their biological activities:

CompoundIC50 (µM)Activity TypeCell Line/Model
Compound A0.52AnticancerHeLa
Compound B0.34AnticancerMCF-7
Compound C0.86AnticancerHT-29
Compound D5.0Anti-inflammatoryIn vivo model
Compound E10.0AnalgesicPain model

Q & A

Q. Advanced Research Focus

  • PASS program : Predicts antimicrobial, antifungal, or kinase-inhibitory activity by analyzing structural similarity to known bioactive compounds .
  • Molecular docking (AutoDock Vina) : Evaluates binding affinity to targets (e.g., COX-2, EGFR) by simulating ligand-receptor interactions. For example, pyridazine derivatives show strong binding (ΔG < −8 kcal/mol) to ATP-binding pockets .
  • Validation : Discrepancies between computational predictions and in vitro IC50 values (e.g., ±20% variance) often arise from solvation effects or conformational flexibility unaccounted for in docking models .

How can crystallographic data resolve contradictions in reported biological activities of structurally similar derivatives?

Advanced Research Focus
Crystal structure analysis reveals how subtle conformational changes impact bioactivity:

  • Torsional angles : Anti-periplanar amide conformations (e.g., 177.54° in ) enhance hydrogen bonding with biological targets .
  • Intermolecular interactions : R22(10) motifs stabilize crystal packing but may reduce solubility, affecting bioavailability .
  • Case study : Derivatives with twisted phenyl rings (e.g., 59.3° dihedral angle in ) exhibit lower activity due to steric hindrance at binding sites .

What strategies are employed to modify the core structure for enhanced pharmacological properties?

Q. Advanced Research Focus

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., –NO2, –CF3) on the phenyl ring improves metabolic stability .
  • Bioisosteric replacement : Replacing pyridazine with triazine maintains hydrogen-bonding capacity while altering pharmacokinetics .
  • Prodrug design : Esterification of acetamide (e.g., ethyl ester in ) enhances membrane permeability, with hydrolysis in vivo releasing the active form .

How do researchers address low yields or side products during large-scale synthesis?

Q. Advanced Research Focus

  • Scale-up challenges : Side products like N-acylurea form due to prolonged EDC exposure. Mitigation includes:
    • Coupling agent alternatives : HOBt/DMAP to suppress racemization .
    • Temperature modulation : Stepwise heating (25°C → 60°C) to control reaction kinetics .
  • Byproduct analysis : LC-MS identifies impurities (e.g., unreacted pyrazole), guiding purification via preparative HPLC .

What in vitro assays are recommended for evaluating the compound’s mechanism of action?

Q. Advanced Research Focus

  • Kinase inhibition : ADP-Glo™ assay to measure ATPase activity in kinase targets (e.g., JAK2, CDK4/6) .
  • Antimicrobial testing : Broth microdilution (CLSI guidelines) for MIC determination against S. aureus or C. albicans .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50 values compared to positive controls (e.g., doxorubicin) .

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